molecular formula C11H11F2IO2 B1472520 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester CAS No. 1445862-86-1

2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester

Cat. No.: B1472520
CAS No.: 1445862-86-1
M. Wt: 340.1 g/mol
InChI Key: HJLUEUCTAPTPOK-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H11F2IO2 and its molecular weight is 340.1 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes involved in oxidative addition and transmetalation processes, such as those found in Suzuki–Miyaura coupling reactions . The presence of fluorine and iodine atoms enhances its reactivity and binding affinity with these enzymes, facilitating efficient catalytic processes. Additionally, the tert-butyl ester group provides stability and solubility, making it a valuable reagent in various biochemical assays.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins and transcription factors, leading to changes in gene expression profiles . Furthermore, its interactions with cellular enzymes can impact metabolic flux and energy production, thereby affecting overall cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine and iodine atoms on the benzoic acid ring facilitate strong binding with enzyme active sites, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have provided insights into the temporal dynamics of its biochemical and cellular effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, this compound can enhance enzyme activity and promote beneficial cellular responses . Higher dosages may lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in biochemical research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative addition and transmetalation reactions . This compound interacts with enzymes and cofactors that facilitate these processes, influencing metabolic flux and the levels of specific metabolites. Its role in these pathways underscores its importance in biochemical research and organic synthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical and cellular effects. Understanding the transport mechanisms is crucial for optimizing its use in various experimental settings.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. The localization patterns are essential for understanding its role in cellular processes and optimizing its use in research applications.

Properties

IUPAC Name

tert-butyl 2,4-difluoro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2IO2/c1-11(2,3)16-10(15)6-4-9(14)8(13)5-7(6)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLUEUCTAPTPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189968
Record name Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445862-86-1
Record name Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445862-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.